[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile
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Overview
Description
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazolo-pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple targets .
Mode of Action
It’s known that thiazolo-pyridine derivatives can exhibit strong inhibitory activity, suggesting that they may function by binding to and inhibiting the activity of their target proteins .
Biochemical Pathways
Thiazolo-pyridine derivatives have been associated with a wide range of biological properties, implying that they may influence multiple biochemical pathways .
Result of Action
Thiazolo-pyridine derivatives have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , suggesting that they may induce a variety of cellular responses.
Biochemical Analysis
Cellular Effects
Some thiazolo[4,5-b]pyridine derivatives have been found to have antitumor activities , suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiazolo[4,5-b]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with the reaction of thiazole derivatives with pyridine precursors under specific conditions. For example, the reaction of 2-aminothiazole with 2-chloronicotinonitrile in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the annulation process and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds also combine thiazole and pyridine rings but differ in the position of the annulation.
Thiazolo[5,4-b]pyridines: Similar in structure but with different pharmacological profiles and synthetic routes
Uniqueness
[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile is unique due to its specific annulation pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied pharmacological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMDDDVJGOPBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NS2)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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